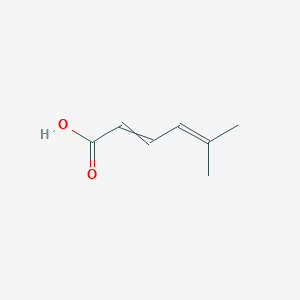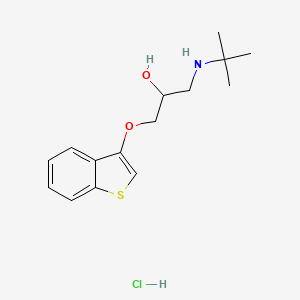![molecular formula C10H16O2 B14451427 2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol CAS No. 76185-09-6](/img/structure/B14451427.png)
2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Trimethylbicyclo[311]hept-1-ene-3-peroxol is a complex organic compound characterized by its bicyclic structure and the presence of a peroxol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol typically involves the oxidation of 2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene. This can be achieved using various oxidizing agents under controlled conditions to introduce the peroxol group. The reaction conditions often require careful temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the peroxol group into hydroxyl or other functional groups.
Substitution: The compound can participate in substitution reactions where the peroxol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxygenated compounds, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol involves its ability to undergo redox reactions. The peroxol group can participate in electron transfer processes, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: A structurally similar compound without the peroxol group.
α-Pinene: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other similar compounds that lack this functional group.
Properties
CAS No. |
76185-09-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-hydroperoxy-2,6,6-trimethylbicyclo[3.1.1]hept-1-ene |
InChI |
InChI=1S/C10H16O2/c1-6-8-4-7(10(8,2)3)5-9(6)12-11/h7,9,11H,4-5H2,1-3H3 |
InChI Key |
AJRWWINKZKRWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(C2(C)C)CC1OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
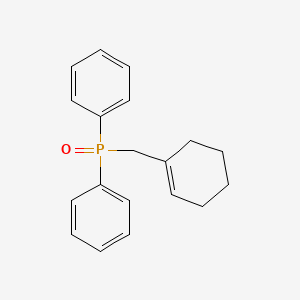


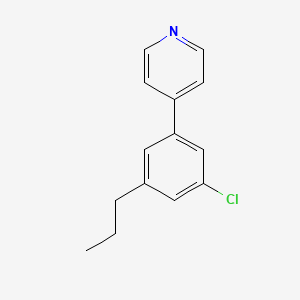
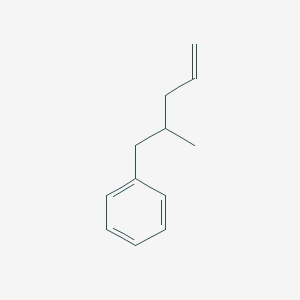
![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)
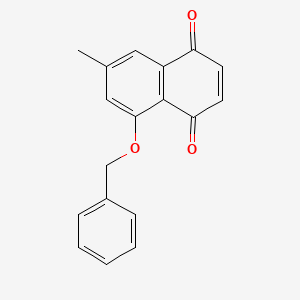
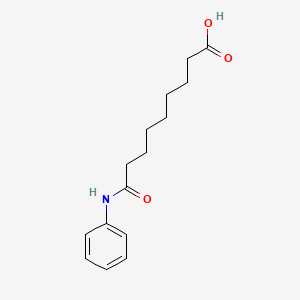
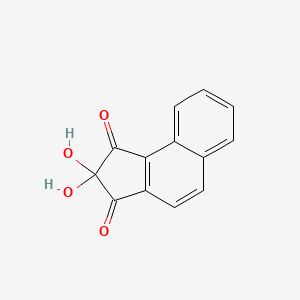
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)
